molecular formula C12H15NO B1272190 4-Butyl-1-isocyanato-2-methylbenzene CAS No. 306935-81-9

4-Butyl-1-isocyanato-2-methylbenzene

Cat. No. B1272190
CAS RN: 306935-81-9
M. Wt: 189.25 g/mol
InChI Key: ZIDVZMFYBGXIBH-UHFFFAOYSA-N
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Description

“4-Butyl-1-isocyanato-2-methylbenzene” is an organic chemical compound with the molecular formula C12H15NO . It is also known as p-isocyanatobutylbenzene or ICB . The molecular weight of this compound is 189.25 g/mol .


Synthesis Analysis

The synthesis of benzene derivatives like “4-Butyl-1-isocyanato-2-methylbenzene” typically involves electrophilic aromatic substitution . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .


Molecular Structure Analysis

The molecular structure of “4-Butyl-1-isocyanato-2-methylbenzene” includes a benzene ring substituted with a butyl group, a methyl group, and an isocyanato group . The InChI representation of this compound is InChI=1S/C12H15NO/c1-3-4-5-11-6-7-12 (13-9-14)10 (2)8-11/h6-8H,3-5H2,1-2H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Butyl-1-isocyanato-2-methylbenzene” include a molecular weight of 189.25 g/mol . Other computed properties include a topological polar surface area of 29.4 Ų, a heavy atom count of 14, and a complexity of 208 .

Scientific Research Applications

Polymer Synthesis

Isocyanates like 4-Butyl-1-isocyanato-2-methylbenzene are crucial in the production of polyurethanes (PUs), which are used in a variety of products from foams to adhesives . The compound can act as a monomer that reacts with polyols to form PUs with specific properties tailored for different applications, such as insulation materials, coatings, and elastomers.

Biomedical Applications

In the biomedical field, this compound’s derivatives could be utilized to create biocompatible polymers. These polymers can be engineered into scaffolds for tissue engineering or as matrices for controlled drug delivery systems, leveraging the reactivity of the isocyanate group to form stable urethane links .

Material Science

The unique properties of isocyanates make them suitable for creating specialized coatings with enhanced durability and chemical resistance. Research into bio-based isocyanates, potentially including derivatives of 4-Butyl-1-isocyanato-2-methylbenzene, is particularly promising for developing sustainable materials with a lower environmental impact .

Environmental Science

Isocyanates are being explored for their potential in creating materials that can help in environmental remediation. For instance, they can be used to synthesize absorbents for carbon capture or to create barriers that prevent pollutants from spreading in ecosystems .

Industrial Processes

In industrial settings, 4-Butyl-1-isocyanato-2-methylbenzene can be involved in the synthesis of dyes, surface treatments, and other chemicals where the isocyanate group’s reactivity is harnessed to create complex molecules through electrophilic aromatic substitution reactions .

Agriculture

While direct applications in agriculture are not widely reported, the derivatives of isocyanates, including those from 4-Butyl-1-isocyanato-2-methylbenzene, could be used to create slow-release fertilizers or pesticides, where the controlled degradation of the polymer matrix allows for sustained delivery of the active ingredients.

Energy Production

Research into bio-based polyurethanes may include the use of 4-Butyl-1-isocyanato-2-methylbenzene derivatives to create insulation materials for energy-efficient buildings or components for renewable energy systems, such as wind turbine blades or solar panels .

Pharmaceuticals

In pharmaceutical research, isocyanates are valuable for modifying the properties of active pharmaceutical ingredients or for creating prodrugs—compounds that undergo metabolic conversion to release the active drug. The reactivity of the isocyanate group with various functional groups makes it a versatile tool in drug synthesis and formulation .

Mechanism of Action

properties

IUPAC Name

4-butyl-1-isocyanato-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-3-4-5-11-6-7-12(13-9-14)10(2)8-11/h6-8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDVZMFYBGXIBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=C(C=C1)N=C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370878
Record name 4-butyl-1-isocyanato-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Butyl-1-isocyanato-2-methylbenzene

CAS RN

306935-81-9
Record name 4-butyl-1-isocyanato-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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